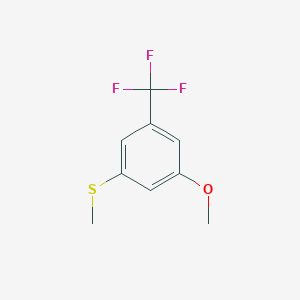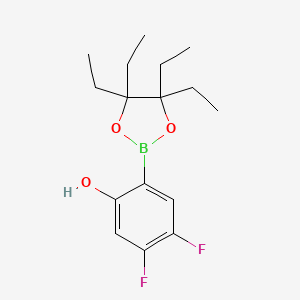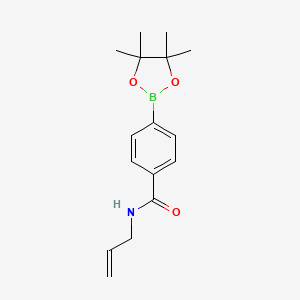
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a chloro, difluoromethyl, and fluorine substituent on the benzene ring, making it a fluorinated aromatic ester. Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can be achieved through several synthetic routes. One common method involves the esterification of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether or THF at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzyl alcohol.
Oxidation: Formation of 4-chloro-3-(difluoromethyl)-2-fluorobenzoic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its fluorinated structure, which can enhance metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate depends on its specific application. In drug development, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, as well as its overall pharmacokinetic profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-3-(trifluoromethyl)-2-fluorobenzoate
- Methyl 4-chloro-3-(difluoromethyl)-2-chlorobenzoate
- Methyl 4-chloro-3-(difluoromethyl)-2-bromobenzoate
Uniqueness
Methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The combination of chloro, difluoromethyl, and fluorine groups provides a distinct electronic environment that can be leveraged in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H6ClF3O2 |
|---|---|
Poids moléculaire |
238.59 g/mol |
Nom IUPAC |
methyl 4-chloro-3-(difluoromethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-9(14)4-2-3-5(10)6(7(4)11)8(12)13/h2-3,8H,1H3 |
Clé InChI |
WUCPHPFRNZSHDW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)Cl)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)








![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)


![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
